(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile
Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the efficiency of the synthesis process .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and spectral properties. It may also include computational predictions of properties .Scientific Research Applications
Synthesis and Reactivity
One notable application of (2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile in scientific research is its involvement in synthetic reactions, as evidenced by a study that explored the reaction of 2,3-diaminomaleonitrile (DAMN) with various diones. The study produced different derivatives, including compounds with structures similar to the target molecule, demonstrating its potential as a building block in organic synthesis. These reactions were characterized using techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations, highlighting the compound's versatility in the synthesis of complex organic molecules (Kubota et al., 2009).
Spectroscopic and Structural Analysis
Another research area involves spectroscopic and structural investigations of compounds structurally related to this compound. For instance, a comparative study on butanoic acid derivatives utilized spectroscopic methods and DFT calculations to explore their structural, electronic, and optical properties. The research aimed to understand the stability, reactivity, and noncovalent interactions within these molecules, providing insights into their potential applications in material science and pharmacology (Vanasundari et al., 2018).
Biological Applications and Anticancer Activity
This compound and its derivatives have been explored for their biological activities. A study on amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally related to the target compound, demonstrated significant in vitro cytotoxicity against various human tumor cell lines. These findings indicate the potential of such compounds in anticancer drug development, showcasing their application in medicinal chemistry (Basu Baul et al., 2009).
Fluorescent Probing and Bio-Imaging
Additionally, derivatives of this compound have been utilized in developing fluorescent probes for biological applications. A study highlighted the synthesis of a new compound acting as a fluorescent probe for hypochlorous acid, demonstrating high selectivity and sensitivity in a mixed aqueous medium. This research underlines the compound's utility in bio-imaging and sensing applications, providing tools for biological and chemical analysis (Zhao et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is structurally similar to 2-((2,6-dichlorophenyl)amino)benzoic acid (2-dcaba), a potential non-steroidal anti-inflammatory drug . Therefore, it may have similar targets and roles.
Mode of Action
Based on its structural similarity to 2-dcaba , it may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given its structural similarity to 2-dcaba , it may affect similar pathways and have downstream effects on inflammation and pain signaling.
Result of Action
If it acts similarly to 2-dcaba , it may have anti-inflammatory effects.
Safety and Hazards
Properties
IUPAC Name |
(Z)-2-amino-3-[(2,4-dichlorophenyl)methylideneamino]but-2-enedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-2-1-7(9(13)3-8)6-17-11(5-15)10(16)4-14/h1-3,6H,16H2/b11-10-,17-6? | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKTPMIMOJNPL-XZMRHVKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NC(=C(C#N)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C=N/C(=C(/C#N)\N)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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